

In Vitro Characterization of Ac-hMCH(6-16)-NH2: A Technical Guide

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Compound of Interest

Compound Name: Ac-hMCH(6-16)-NH2

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This technical guide provides a comprehensive overview of the in vitro characterization of **Ac-hMCH(6-16)-NH2**, a non-selective peptide agonist of the human melanin-concentrating hormone (MCH) receptors, MCHR1 and MCHR2. This document details the binding affinity and functional activity of the peptide, outlines the associated signaling pathways, and provides detailed protocols for key experimental procedures.

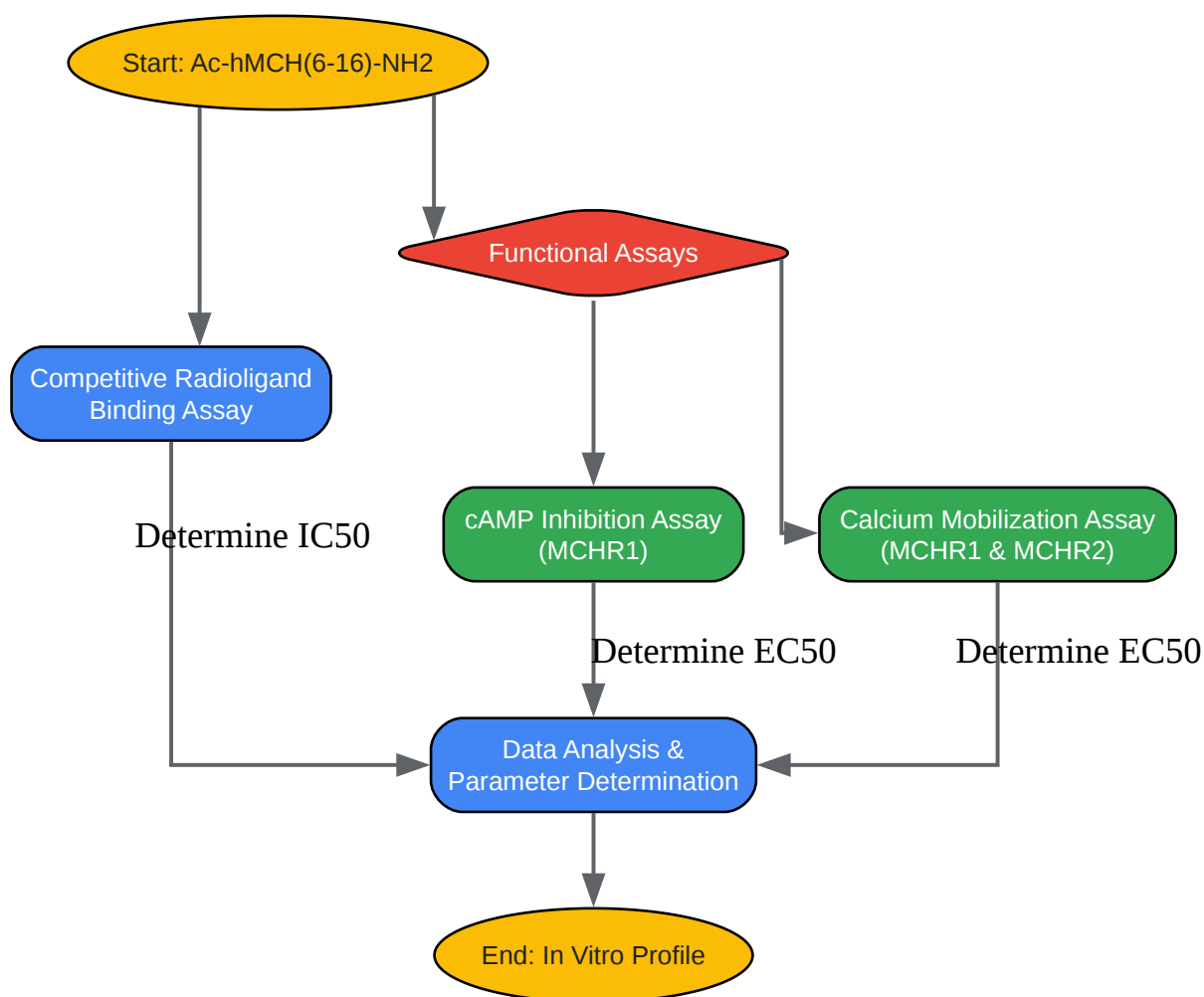
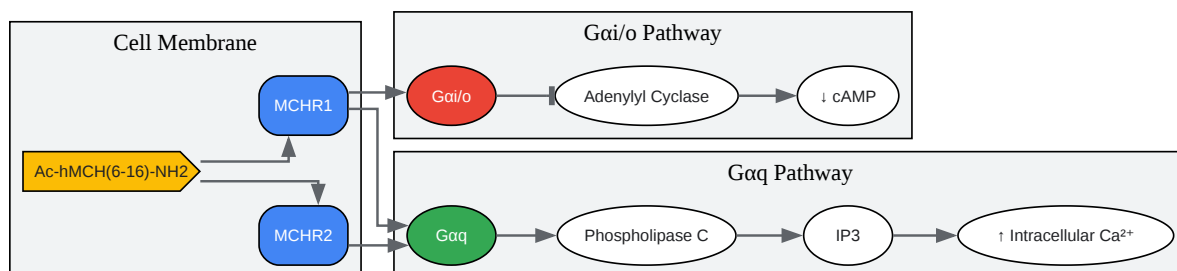
Core Data Summary

Ac-hMCH(6-16)-NH2 demonstrates high-affinity binding to both MCHR1 and MCHR2, acting as a potent agonist. The quantitative in vitro activity of this peptide is summarized below.

Receptor	Assay Type	Parameter	Value (nM)
MCHR1	Competitive Radioligand Binding	IC50	0.16[1][2][3][4][5]
MCHR2	Competitive Radioligand Binding	IC50	2.7[1][2][3][4][5]
MCHR1	Aequorin-based Functional Assay	EC50	20[1][6][7]
MCHR2	Aequorin-based Functional Assay	EC50	98[1][6][7]

MCH Receptor Signaling Pathways

Ac-hMCH(6-16)-NH₂ activates both MCHR1 and MCHR2, which are G-protein coupled receptors (GPCRs). MCHR1 is known to couple to multiple G-proteins, primarily Gai/o and Gαq, leading to distinct downstream signaling cascades. MCHR2 is understood to couple predominantly to Gαq.[6] The activation of these pathways by **Ac-hMCH(6-16)-NH₂** results in the modulation of intracellular second messengers, as depicted in the diagram below.



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